

# Roluperidone vs. Placebo for Social Functioning: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



An objective analysis of clinical trial data on the efficacy of **roluperidone** in improving social functioning in patients with schizophrenia.

#### Introduction

**Roluperidone** is an investigational drug under development for the treatment of negative symptoms in schizophrenia. A key aspect of its therapeutic potential lies in its ability to improve social functioning, a critical determinant of real-world outcomes for individuals with this condition. This guide provides a detailed comparison of **roluperidone** against placebo, focusing on quantitative data from clinical trials, the experimental methodologies employed, and the proposed mechanism of action.

## **Efficacy in Improving Social Functioning**

Clinical trial data suggests that **roluperidone**, particularly at a 64 mg/day dose, may offer benefits in improving social and personal functioning in patients with schizophrenia who have stable positive symptoms and moderate to severe negative symptoms. The primary measure of social functioning in these trials was the Personal and Social Performance (PSP) scale.

## **Quantitative Data Summary**

The following tables summarize the key findings from the Phase 2b and Phase 3 clinical trials comparing **roluperidone** to placebo.





Table 1: Phase 3 Clinical Trial Results for the Personal and Social Performance (PSP) Scale Total Score at Week 12

| Treatment<br>Group        | Analysis<br>Population               | P-value vs.<br>Placebo | Effect Size<br>(ES) | Reference |
|---------------------------|--------------------------------------|------------------------|---------------------|-----------|
| Roluperidone 64<br>mg/day | Intent-to-Treat<br>(ITT)             | ≤ 0.021                | Not Reported        | [1][2][3] |
| Roluperidone 64<br>mg/day | Modified Intent-<br>to-Treat (m-ITT) | ≤ 0.017                | Not Reported        | [1][2][3] |
| Roluperidone 32<br>mg/day | Intent-to-Treat<br>(ITT)             | ≤ 0.542                | 0.1                 |           |

Table 2: Phase 2b Clinical Trial Results for the Personal and Social Performance (PSP) Scale at Week 12

| Treatment<br>Group        | Outcome                                           | P-value vs.<br>Placebo | Effect Size (d) | Reference |
|---------------------------|---------------------------------------------------|------------------------|-----------------|-----------|
| Roluperidone 64<br>mg/day | PSP Final Score                                   | ≤ 0.003                | 0.59            | [4][5]    |
| Roluperidone 64<br>mg/day | Personal and<br>Social<br>Relationships<br>Domain | 0.013                  | 0.48            | [4][6]    |
| Roluperidone 64<br>mg/day | Self-Care<br>Domain                               | 0.021                  | 0.46            | [4][6]    |
| Roluperidone 64<br>mg/day | Socially Useful<br>Activities Domain              | 0.061                  | 0.35            | [4]       |
| Roluperidone 64<br>mg/day | Disturbing and Aggressive Behaviors Domain        | 0.006                  | 0.46            | [4][6]    |



Table 3: Open-Label Extension (OLE) of Phase 3 Trial - Mean Improvement in PSP Total Score over 40 Weeks

| Treatment Group    | Mean Improvement from Baseline | Reference |
|--------------------|--------------------------------|-----------|
| Roluperidone 64 mg | 14.5 points                    | [7][8]    |
| Roluperidone 32 mg | 12.3 points                    | [7][8]    |

## **Experimental Protocols**

The efficacy of **roluperidone** in improving social functioning was evaluated in Phase 2b and Phase 3 clinical trials.

#### **Study Design**

Both the Phase 2b and Phase 3 trials were randomized, double-blind, placebo-controlled studies.[4] The Phase 3 trial was followed by a 40-week open-label extension where all participants received **roluperidone**.[7][8]

#### **Participant Population**

The studies enrolled patients diagnosed with schizophrenia who had moderate to severe negative symptoms, with a score of at least 20 on the PANSS negative subscale.[4][5] Participants' positive symptoms were required to be stable for at least three months prior to enrollment.[4] The Phase 3 trial included 513 patients.[1][2]

#### **Treatment**

Participants were randomly assigned to receive either **roluperidone** (32 mg/day or 64 mg/day) or a placebo for 12 weeks.[2][4] In the open-label extension of the Phase 3 trial, patients received either 32 mg or 64 mg of **roluperidone**.[7][8]

#### **Assessment of Social Functioning**

The primary instrument used to assess social functioning was the Personal and Social Performance (PSP) scale. The PSP is a validated scale that evaluates functioning in four main



areas: socially useful activities, personal and social relationships, self-care, and disturbing and aggressive behaviors.[4]

#### **Mechanism of Action**

**Roluperidone** has a unique pharmacological profile, acting as an antagonist at multiple receptor sites without directly blocking dopamine D2 receptors, which is a common mechanism for many antipsychotic medications.[6][7] This distinct mechanism is thought to contribute to its potential effects on negative symptoms and social functioning.

## **Signaling Pathway**

The proposed mechanism of action of **roluperidone** involves the modulation of several neurotransmitter systems through its interaction with the following receptors:

- 5-HT2A Receptors: Blockade of these serotonin receptors is believed to contribute to the control of positive symptoms of schizophrenia.[7]
- Sigma-2 Receptors: Antagonism at sigma-2 receptors may modulate glutamatergic pathways and influence calcium signaling in neurons.[7][9]
- α1A-Adrenergic Receptors: Blockade of these receptors may enhance synaptic efficacy and plasticity, potentially improving learning and memory functions.[9]

By targeting these receptors, **roluperidone** is hypothesized to indirectly modulate dopaminergic and glutamatergic neurotransmission, which are key pathways implicated in the negative symptoms and social deficits of schizophrenia.[7]

## **Visualizations**

## **Experimental Workflow of Roluperidone Clinical Trials**





Click to download full resolution via product page

Caption: Workflow of the roluperidone clinical trials.

## **Proposed Signaling Pathway of Roluperidone**





Click to download full resolution via product page

Caption: Proposed mechanism of action of **roluperidone**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Publication of roluperidone phase III study results for treatment of negative symptoms of schizophrenia in Schizophrenia Bulletin | medthority.com [medthority.com]
- 2. Efficacy and Safety of Roluperidone for the Treatment of Negative Symptoms of Schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. researchgate.net [researchgate.net]
- 4. repository.pdmu.edu.ua [repository.pdmu.edu.ua]
- 5. academic.oup.com [academic.oup.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Minerva Neurosciences Announces the Results of the Phase 3 Trial of Roluperidone for the Treatment of Negative Symptoms of Schizophrenia Following the Completion of the 40-Week Open-Label Extension | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
- 8. Minerva Neurosciences Announces the Results of the Phase 3 [globenewswire.com]
- 9. Efficacy and Safety of Roluperidone for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Roluperidone vs. Placebo for Social Functioning: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679516#roluperidone-versus-placebo-for-improving-social-functioning]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





